2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclohexyl group with dimethyl substitutions, enhancing its stability and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable cyclohexyl precursor with a boronic ester reagent. One common method includes the use of 4,4-dimethylcyclohex-2-en-1-ol as a starting material, which undergoes a series of reactions to introduce the boronic ester group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various biaryl compounds.
Scientific Research Applications
2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl and amino groups, facilitating the formation of covalent bonds. This interaction is crucial in cross-coupling reactions, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-ol: A precursor in the synthesis of the target compound.
4,4-Dimethyl-2-cyclohexen-1-one: Another related compound with similar structural features.
Uniqueness
2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which imparts distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C20H35BO2 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[4-(4,4-dimethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H35BO2/c1-18(2)13-11-16(12-14-18)15-7-9-17(10-8-15)21-22-19(3,4)20(5,6)23-21/h9,15-16H,7-8,10-14H2,1-6H3 |
InChI Key |
IJZBDIXDCWZKEJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)(C)C |
Origin of Product |
United States |
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